1-Piperazin-1-ylbutan-1-one;dihydrochloride
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Overview
Description
1-Piperazin-1-ylbutan-1-one;dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research. It is characterized by its molecular formula C8H18Cl2N2O and a molecular weight of 229.15. This compound is known for its diverse range of applications, particularly in medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-Piperazin-1-ylbutan-1-one;dihydrochloride involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable .
Chemical Reactions Analysis
1-Piperazin-1-ylbutan-1-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Cyclization: The compound can undergo intramolecular cyclization reactions to form piperazinopyrrolidinones.
Common reagents and conditions used in these reactions include basic conditions (e.g., DBU), sulfonium salts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperazin-1-ylbutan-1-one;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is a key component in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazin-1-ylbutan-1-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Piperazin-1-ylbutan-1-one;dihydrochloride can be compared with other similar compounds, such as:
4-Piperazin-1-ylbutan-1-ol dihydrochloride: This compound has a similar piperazine ring structure but differs in the functional groups attached to the ring.
3,3-dimethyl-1-(piperazin-1-yl)butan-1-one dihydrochloride: This compound also contains a piperazine ring but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-piperazin-1-ylbutan-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-2-3-8(11)10-6-4-9-5-7-10;;/h9H,2-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODLBSRPXPWXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCNCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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